Coprexa

Description

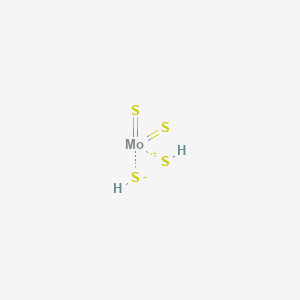

Structure

2D Structure

Properties

Key on ui mechanism of action |

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). |

|---|---|

CAS No. |

16330-92-0 |

Molecular Formula |

H2MoS4-2 |

Molecular Weight |

226.2 g/mol |

IUPAC Name |

bis(sulfanylidene)molybdenum;sulfanide |

InChI |

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |

InChI Key |

VVRHUOPINLMZBL-UHFFFAOYSA-L |

Canonical SMILES |

[SH-].[SH-].S=[Mo]=S |

melting_point |

300 °C with decomposition |

Other CAS No. |

16330-92-0 |

Related CAS |

18198-15-7 (di-hydrochloride salt) |

Synonyms |

ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Coprexa (Tetrathiomolybdate) in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coprexa, the former trade name for tetrathiomolybdate (TM), is a potent copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, its mechanism of action extends to several processes relevant to neuronal cell function and neuroprotection. This document provides a detailed overview of the core mechanisms by which tetrathiomolybdate exerts its effects on and in the context of the central nervous system.

The primary systemic mechanism of tetrathiomolybdate involves the reduction of bioavailable copper. It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper non-toxic.[1] Additionally, it inhibits the intestinal absorption of copper.[2] Beyond this systemic effect, tetrathiomolybdate has demonstrated direct and indirect neuroprotective actions through its influence on the blood-brain barrier, microglial activity, and oxidative stress pathways.

Core Mechanisms of Action in a Neuronal Context

The neuroprotective effects of tetrathiomolybdate can be attributed to three primary mechanisms:

-

Protection of the Blood-Brain Barrier (BBB): Tetrathiomolybdate plays a crucial role in maintaining the integrity of the BBB, particularly in conditions of excess copper. Elevated levels of free copper can induce damage to the endothelial cells that form the BBB.[3][4] By forming a stable, non-toxic complex with copper in the serum, tetrathiomolybdate prevents this copper-induced toxicity, thereby preserving the barrier function of the BBB.[2][5] This is a critical indirect neuroprotective mechanism, as a compromised BBB can lead to the entry of harmful substances into the brain parenchyma and exacerbate neuronal damage.

-

Anti-inflammatory Effects in Microglia: Microglia, the resident immune cells of the brain, can become activated in response to pathological stimuli, releasing pro-inflammatory cytokines that contribute to neuroinflammation and neurodegeneration.[6][7] Tetrathiomolybdate has been shown to suppress the inflammatory response in microglia.[4][5] It achieves this by reducing the intracellular bioavailability of copper, which in turn leads to a decrease in the production of reactive oxygen species (ROS).[5] The reduction in ROS subsequently inhibits the TRAF6/AKT/NFκB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5] This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[5]

-

Antioxidant Properties and Modulation of Oxidative Stress: Ammonium tetrathiomolybdate can function as a slow-release sulfide donor, which confers antioxidant properties. This mechanism is particularly relevant in conditions of ischemia-reperfusion injury.[8][9] The sulfide-mediated effects include a reduction in mitochondria-derived oxidative stress, an increase in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase, and a decrease in oxidative damage to lipids and proteins.[8] Paradoxically, in other contexts, tetrathiomolybdate has been shown to inhibit SOD1 activity by chelating its essential copper cofactor, an effect that has been explored for its anti-angiogenic and anti-cancer properties.[3][10][11]

Quantitative Data

The following table summarizes the available quantitative data on the effects of tetrathiomolybdate.

| Parameter | Effect | Value | Cell/System | Reference |

| SOD1 Inhibition | IC50 | 0.33 ± 0.03 µmol/L | Bovine SOD1 (in vitro) | [3] |

| BBB Permeability | TEER Reduction by Cu-albumin | Prevented by 250 µM ALXN1840 (a form of TM) | Primary Porcine Brain Capillary Endothelial Cells | [12] |

| Microglial Inflammation | Reduction of TNF-α, IL-1β | Significant reduction with TM pretreatment | LPS-stimulated BV-2 microglia | [5] |

| Oxidative Stress | Hydroxyl Radical Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |

| Oxidative Stress | Free Copper Increase by Penicillamine | Not elevated with TM administration | In vivo microdialysis in mouse striatum | [9] |

Experimental Protocols

Assessment of Blood-Brain Barrier Integrity

This protocol is based on the methodology used to assess the protective effects of tetrathiomolybdate on an in vitro model of the BBB.[12]

-

Cell Culture: Primary porcine brain capillary endothelial cells (PBCECs) are cultured on Transwell inserts.

-

Treatment: The PBCEC monolayers are exposed to copper-albumin (to mimic copper toxicity) with or without co-incubation with bis-choline tetrathiomolybdate (e.g., 250 µM).

-

Transendothelial Electrical Resistance (TEER) Measurement: TEER is measured continuously to assess the integrity of the endothelial cell monolayer. A decrease in TEER indicates increased permeability.

-

Permeability Assay: The permeability of the monolayer can be further quantified by adding a fluorescent tracer (e.g., fluorescein-labeled dextran) to the upper chamber and measuring its appearance in the lower chamber over time.[13]

-

Immunocytochemistry: After treatment, cells are fixed and stained for tight junction proteins (e.g., Claudin-5) to visualize any disruption to the cell-cell junctions.

Analysis of NF-κB Signaling in Microglia

This protocol is adapted from studies investigating the anti-inflammatory effects of tetrathiomolybdate on microglial cells.[4][5][14]

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with tetrathiomolybdate for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cell Lysis: Whole-cell lysates are prepared using an ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoblotting:

-

Proteins from the cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phosphorylated NF-κB p65, total NF-κB p65, IκB-α, and TRAF6).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

-

-

Quantification of Pro-inflammatory Cytokines: The levels of TNF-α and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits.

Measurement of Oxidative Stress Markers

This protocol describes methods for measuring oxidative damage in brain tissue, as influenced by tetrathiomolybdate.[8][15]

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer.

-

Lipid Peroxidation Assay (TBARS Assay):

-

The homogenate is mixed with a thiobarbituric acid (TBA) solution.

-

The mixture is heated to induce a reaction between malondialdehyde (MDA, a product of lipid peroxidation) and TBA.

-

The absorbance of the resulting pink-colored product is measured spectrophotometrically (typically at 532 nm).

-

-

Protein Carbonyl Assay:

-

Protein carbonyls (a marker of protein oxidation) are derivatized with 2,4-dinitrophenylhydrazine (DNPH).

-

The resulting dinitrophenylhydrazone products are measured spectrophotometrically (around 370 nm).[16]

-

-

Superoxide Dismutase (SOD) Activity Assay:

In Vivo Microdialysis for Brain Free Copper and Hydroxyl Radicals

This protocol is based on a study that measured free copper and hydroxyl radicals in the brain of a mouse model of Wilson's disease.[9]

-

Surgical Implantation: A microdialysis probe is stereotactically implanted into the striatum of anesthetized mice.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). For hydroxyl radical measurement, a trapping agent like terephthalic acid is included in the perfusate.[9][19]

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of tetrathiomolybdate or a control substance.

-

Analysis of Hydroxyl Radicals: The dialysate is analyzed by high-performance liquid chromatography (HPLC) to measure the hydroxylated product of the trapping agent, which is indicative of hydroxyl radical formation.[20]

-

Analysis of Free Copper: The concentration of free copper in the dialysate is measured using inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of pro-inflammatory cytokines released from microglia in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of tetrathiomolybdate and penicillamine on brain hydroxyl radical and free copper levels: a microdialysis study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage | Life Science Alliance [life-science-alliance.org]

- 13. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. Novel method for in vivo hydroxyl radical measurement by microdialysis in fetal sheep brain in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of microdialysis for in-vivo monitoring of hydroxyl free-radical generation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Olanzapine (Zyprexa®)

Disclaimer: The compound "Coprexa" was not identified in the available literature. This document pertains to Olanzapine, marketed as Zyprexa®, which is presumed to be the intended subject of the query.

Introduction

Olanzapine is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] A thienobenzodiazepine derivative, olanzapine was developed by scientists at Eli Lilly and Company as a chemical analog of clozapine.[2][3] It was patented in 1991 and received approval for medical use in the United States in 1996.[4] Olanzapine exhibits a broad pharmacological profile with high-affinity antagonism at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[1] This multi-receptor binding profile is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia.[1]

Discovery and Development

The development of olanzapine was driven by the search for a safer alternative to clozapine, which, despite its efficacy, carries a risk of agranulocytosis. Researchers at Eli Lilly investigated a series of thiophene isosteres of clozapine, leading to the discovery of the thienobenzodiazepine analog, olanzapine.[2] Preclinical studies confirmed its potent antagonist activity at both serotonin 5-HT2 and dopamine D2 receptors, suggesting its potential as an effective antipsychotic agent.[2] Subsequent clinical trials demonstrated its efficacy in treating schizophrenia, leading to its FDA approval in 1996.[2][5]

Synthesis Pathway

The chemical synthesis of olanzapine has been disclosed in several patents and scientific articles. A common route involves the reaction of 4-amino-2-methyl-10H-thieno-[2,3-b][4]benzodiazepine with N-methylpiperazine.[6] An alternative final step described in early patents involves the reduction of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, followed by treatment with N-methylpiperazine.[4]

Key Synthesis Steps

The synthesis can be broadly outlined as follows:

-

Formation of the Thiophenecarbonitrile Intermediate: A common starting point is the synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.[7]

-

Reduction and Cyclization: The nitro group of the intermediate is reduced to an amine, which then undergoes cyclization to form the thienobenzodiazepine ring system.[4]

-

Introduction of the Methylpiperazine Moiety: The final step involves the reaction of the thienobenzodiazepine intermediate with N-methylpiperazine to yield olanzapine.[4][6]

Experimental Protocols

Synthesis of Olanzapine

A representative laboratory-scale synthesis of olanzapine is described as follows:

-

Reaction Setup: 4-Amino-2-methyl-10H-thieno-[2,3-b][4]benzodiazepine and N-methylpiperazine are charged into a round-bottom flask equipped with a reflux condenser, stirrer, and thermometer.[6]

-

Solvent: A C1 to C4 alcoholic solvent such as 1-propanol is used.[6]

-

Reaction Conditions: The reaction mixture is heated to approximately 110°C under a nitrogen atmosphere and refluxed overnight.[6]

-

Workup and Isolation: After cooling, water is added to precipitate the solid product, which is then isolated by filtration.[6]

Receptor Binding Assays

The affinity of olanzapine for various neurotransmitter receptors is determined using in vitro radioligand binding assays.

-

Preparation: Cell membranes from tissues or cell lines expressing the target receptor are prepared.[8]

-

Assay: The membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of olanzapine.[8]

-

Measurement: The amount of bound radioligand is measured, and the concentration of olanzapine that inhibits 50% of the specific binding (IC50) is determined.

-

Calculation of Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[9] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Antagonism of 5-HT2A receptors in the frontal cortex is believed to contribute to the amelioration of negative symptoms and cognitive deficits.

Recent research suggests that olanzapine's effects may also be mediated through the modulation of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) signaling pathways.[10] Chronic treatment with olanzapine has been shown to activate the Stat3 signal transduction pathway.[11]

Quantitative Data

The following tables summarize key quantitative data related to olanzapine's receptor binding and clinical occupancy.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine

| Receptor | Ki (nM) |

| Dopamine D1 | High Affinity |

| Dopamine D2 | High Affinity |

| Dopamine D4 | High Affinity |

| Serotonin 5-HT2A | High Affinity |

| Serotonin 5-HT2C | High Affinity |

| Serotonin 5-HT3 | High Affinity |

| α1-Adrenergic | High Affinity |

| Histamine H1 | High Affinity |

| Muscarinic (M1-M5) | High Affinity |

Source: Data compiled from multiple in vitro binding studies.[8]

Table 2: Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy in Patients

| Daily Dose (mg) | D2 Receptor Occupancy (%) | 5-HT2A Receptor Occupancy (%) |

| 5 | ~43-60% | ~85% |

| 10 | ~71% | ~88% |

| 20 | ~80% | ~93% |

| 30-40 | 83-88% | >90% |

Source: Data from positron emission tomography (PET) imaging studies.[4][12]

Conclusion

Olanzapine is a well-established atypical antipsychotic with a complex pharmacology. Its discovery marked a significant advancement in the treatment of schizophrenia, offering an effective alternative to older medications. The synthesis of olanzapine is a multi-step process that has been refined for industrial-scale production. Its mechanism of action, centered on the antagonism of dopamine and serotonin receptors, is increasingly understood to involve the modulation of key intracellular signaling pathways. The quantitative data on receptor binding and occupancy provide a clear rationale for its clinical efficacy and side-effect profile. Further research into the intricate signaling cascades affected by olanzapine may open new avenues for the development of even more targeted and effective antipsychotic agents.

References

- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A commentary on the efficacy of olanzapine for the treatment of schizophrenia: the past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Olanzapine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 7. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 8. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Coprexa (Tetrathiomolybdate): A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coprexa™ (Tetrathiomolybdate) is an investigational, orally administered small molecule with a primary mechanism of action centered on the chelation of copper. This technical guide provides an in-depth overview of the current understanding of tetrathiomolybdate's therapeutic potential, with a focus on its applications in Wilson's disease and idiopathic pulmonary fibrosis. The document details its mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes relevant signaling pathways. While the New Drug Application (NDA) for this compound for the treatment of initially presenting neurologic Wilson's disease, submitted by Pipex Pharmaceuticals, Inc., received a Refusal to File letter from the U.S. Food and Drug Administration (FDA) in 2008, research into the therapeutic properties of tetrathiomolybdate continues.

Introduction

Tetrathiomolybdate (TM) is a potent and specific copper chelator. Its primary therapeutic rationale lies in its ability to reduce the levels of "free," non-ceruloplasmin-bound copper in the serum, which is considered the most toxic form of copper in the body.[1] This mechanism has led to its investigation in diseases characterized by copper dysregulation or those where copper-dependent processes are implicated in the pathophysiology.

The two primary therapeutic areas of investigation for tetrathiomolybdate have been:

-

Wilson's Disease: A rare genetic disorder caused by mutations in the ATP7B gene, leading to excessive copper accumulation in the liver, brain, and other tissues.[1]

-

Idiopathic Pulmonary Fibrosis (IPF): A progressive and fatal lung disease characterized by the formation of scar tissue in the lungs, where copper-dependent enzymes are believed to play a role in the fibrotic process.[2]

Mechanism of Action

Tetrathiomolybdate exerts its therapeutic effects through a multi-faceted approach to copper reduction:

-

Inhibition of Intestinal Copper Absorption: Studies have shown that tetrathiomolybdate significantly reduces the intestinal uptake of copper.

-

Formation of Inert Complexes: In the bloodstream, tetrathiomolybdate forms a stable tripartite complex with copper and albumin. This complex renders the copper biologically unavailable for cellular uptake and facilitates its excretion.

-

Inhibition of Copper-Dependent Enzymes: By depleting systemic copper levels, tetrathiomolybdate indirectly inhibits the activity of various copper-dependent enzymes and signaling pathways crucial for certain pathological processes. This includes enzymes involved in angiogenesis and fibrosis.

Signaling Pathways

The anti-angiogenic and anti-fibrotic effects of tetrathiomolybdate are mediated through the modulation of key signaling pathways. Copper is a critical cofactor for several pro-angiogenic and pro-fibrotic factors. By reducing bioavailable copper, tetrathiomolybdate can inhibit these pathways.

Inhibition of NF-κB and VEGF Signaling

One of the key mechanisms underlying the anti-angiogenic and anti-inflammatory effects of tetrathiomolybdate is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis, including Vascular Endothelial Growth Factor (VEGF).[5] By inhibiting NF-κB, tetrathiomolybdate leads to a downstream reduction in the production of pro-angiogenic mediators like VEGF, IL-6, and IL-8.[5]

Clinical Data

Tetrathiomolybdate has been evaluated in several clinical trials for Wilson's disease and idiopathic pulmonary fibrosis. The following tables summarize the key quantitative data from these studies.

Wilson's Disease

| Study | Phase | Number of Patients | Key Findings | Reference |

| Double-blind, controlled study | III | 48 | Neurologic deterioration occurred in 1 of 25 patients in the tetrathiomolybdate arm compared to 6 of 23 patients in the trientine arm (P<.05). | [6][7] |

| Open-label study | N/A | 33 | Only 1 of 33 patients showed neurologic deterioration during 8 weeks of tetrathiomolybdate administration. | [8] |

Idiopathic Pulmonary Fibrosis

| Study | Phase | Number of Patients | Key Findings | Reference |

| Open-label trial | I/II | N/A | The trial was completed and results were presented, leading to an Orphan Drug designation from the FDA for this indication. Specific quantitative data from the primary publication is not readily available in the provided search results. | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental procedures used in the clinical evaluation of tetrathiomolybdate.

Clinical Trial Protocol for Wilson's Disease

A randomized, double-blind, controlled study was conducted to compare the efficacy and safety of tetrathiomolybdate and trientine in patients with neurologic Wilson's disease.[6][7]

-

Patient Population: 48 patients with a neurologic presentation of Wilson's disease.[6][7]

-

Treatment Arms:

-

Concomitant Medication: All patients also received 50 mg of zinc twice a day.[6][7]

-

Assessments:

-

Neurologic and speech function were assessed weekly.

-

Adverse events were monitored through blood cell counts and biochemical measures.

-

-

Follow-up: Patients were discharged on 50 mg of zinc three times per day and returned for annual follow-up.[6][7]

Measurement of Non-Ceruloplasmin-Bound Copper

The accurate measurement of non-ceruloplasmin-bound copper (NCC) is critical for diagnosing and monitoring Wilson's disease. While historically calculated, direct measurement methods are now preferred.

-

Methodology: A common method involves the use of inductively coupled plasma-mass spectrometry (ICP-MS).[9]

-

Sample Preparation:

-

Collect blood in a royal blue top tube (K2EDTA, Na2EDTA, or no additive).

-

Separate serum or plasma from cells as soon as possible or within 2 hours of collection.

-

Transfer the serum or plasma to an acid-washed or trace element-free transport tube.

-

-

Analysis: The sample is then analyzed by ICP-MS to quantify the free copper fraction.

Conclusion

This compound (tetrathiomolybdate) has demonstrated significant potential as a therapeutic agent, particularly in the management of Wilson's disease, by effectively reducing toxic free copper levels. Its anti-angiogenic and anti-fibrotic properties, mediated through the inhibition of copper-dependent signaling pathways, also suggest broader therapeutic applications. While its path to regulatory approval has faced challenges, the compelling preclinical and clinical data warrant further investigation and development. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing treatments for copper-related and fibrotic diseases.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper, Free, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]

An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Olanzapine

Note on Terminology: The initial query referenced "Coprexa." However, literature searches indicate that this compound is a trade name for tetrathiomolybdate, a treatment for Wilson's disease.[1][2] The context of the query, focusing on neuropharmacological effects and signaling pathways, strongly suggests the intended subject was the atypical antipsychotic olanzapine . This guide will proceed under that assumption.

This technical guide provides a comprehensive overview of the in vivo and in vitro pharmacological effects of olanzapine, a second-generation antipsychotic medication.[3] It is intended for researchers, scientists, and drug development professionals.

Olanzapine's therapeutic efficacy is believed to stem from its complex interaction with a wide range of neurotransmitter receptors.[4][5] This guide will detail these interactions, comparing and contrasting findings from controlled laboratory settings (in vitro) with those observed in living organisms (in vivo).

Data Presentation: Quantitative Analysis of Olanzapine's Receptor Binding and Functional Activity

Olanzapine's pharmacological profile is characterized by its high affinity for a variety of receptors, including dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors.[6][7][8] The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinities of Olanzapine

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

| Dopamine D1 | 31 | [9] |

| Dopamine D2 | 11 | [10] |

| Dopamine D4 | 27 | [9] |

| Serotonin 5-HT2A | 4 | [9] |

| Serotonin 5-HT2C | 11 | [9] |

| Serotonin 5-HT3 | 57 | [9] |

| Serotonin 5-HT6 | 5 | [9] |

| Histamine H1 | 7 | [9] |

| Adrenergic α1 | 19 | [9] |

| Muscarinic M1-5 | 32-132 | [9] |

Table 2: In Vivo Receptor Occupancy and Functional Antagonism

| Receptor/Target | In Vivo Effect | Animal Model/Human Study | Source |

| Dopamine D2 | 70-80% occupancy at therapeutic doses | Human PET studies | [11] |

| Serotonin 5-HT2A | >90% occupancy even at low doses | Human PET studies | [11] |

| Dopamine Receptors | Potent antagonism (measured by DOPAC levels) | Animal models | [8][12] |

| Serotonin Receptors | Potent antagonism (measured by quipazine-stimulated corticosterone increase) | Animal models | [8][12] |

| Adrenergic α-receptors | Weaker antagonism | Animal models | [8][12] |

| Muscarinic Receptors | Weaker antagonism | Animal models | [8][12] |

Experimental Protocols: Methodologies for Key Experiments

The data presented above are derived from a variety of experimental procedures. Below are detailed methodologies for two key types of experiments.

1. In Vitro Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of olanzapine for various neurotransmitter receptors.

-

Methodology:

-

Tissue/Cell Preparation: Membranes from rat brain tissue or cell lines transfected with specific human receptors are prepared.[7]

-

Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor of interest) and varying concentrations of olanzapine.

-

Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity in the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of olanzapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

-

2. In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)

-

Objective: To measure the percentage of specific neurotransmitter receptors occupied by olanzapine in the living human brain at clinical doses.

-

Methodology:

-

Radiotracer Administration: A radiolabeled tracer that binds to the receptor of interest (e.g., [11C]raclopride for D2 receptors) is injected intravenously into the study participant.

-

PET Scanning: The participant's head is placed in a PET scanner, which detects the radiation emitted by the tracer. This allows for the visualization and quantification of receptor density in different brain regions.

-

Baseline and Post-Olanzapine Scans: A baseline PET scan is performed before olanzapine administration. After the participant has been treated with olanzapine for a specified period, a second PET scan is conducted.

-

Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the post-olanzapine scan to the baseline scan.[11]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to olanzapine's mechanism of action and experimental evaluation.

References

- 1. drugs.com [drugs.com]

- 2. | BioWorld [bioworld.com]

- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]

- 7. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

- 10. psychiatrist.com [psychiatrist.com]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. psychiatrist.com [psychiatrist.com]

An In-Depth Technical Guide to the Biological Targets and Pathways of Glatiramer Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glatiramer acetate (GA), marketed under the brand name Copaxone®, is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS). It is a synthetic polypeptide analog of myelin basic protein (MBP), a key autoantigen implicated in the pathogenesis of MS. The mechanism of action of GA is complex and multifaceted, involving interactions with various components of both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the known biological targets and signaling pathways of glatiramer acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Primary Biological Target: Major Histocompatibility Complex (MHC) Class II Molecules

The initial and pivotal interaction of glatiramer acetate is with major histocompatibility complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).[1][2] GA is a random polymer of four amino acids—L-glutamic acid, L-alanine, L-tyrosine, and L-lysine—which allows it to bind with high affinity to a wide range of MHC class II molecules, a characteristic often described as "promiscuous" binding. This binding is a prerequisite for its downstream immunomodulatory effects.

Biochemical studies have demonstrated that GA binds directly and with high affinity to purified HLA-DR1, -DR2, and -DR4 molecules.[3] This interaction is thought to competitively inhibit the binding of myelin-derived autoantigens, such as MBP, to MHC class II molecules, thereby preventing the activation of autoreactive T cells. While specific Ki values for this competitive binding are not extensively reported due to the heterogeneous nature of GA, the high-affinity interaction is a cornerstone of its proposed mechanism.

Modulation of T Helper Cell Differentiation and Function

A central aspect of glatiramer acetate's mechanism of action is its ability to modulate the differentiation and function of T helper (Th) cells, shifting the immune response from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2/Treg phenotype.[1][4]

Induction of Th2 and Regulatory T (Treg) Cells

Upon administration, GA is taken up by APCs, processed, and presented on MHC class II molecules. This leads to the induction and activation of GA-specific Th2 and regulatory T (Treg) cells.[1][2] These specialized T cells produce anti-inflammatory cytokines, which play a crucial role in dampening the autoimmune response in MS.

Bystander Suppression: A Key Anti-inflammatory Mechanism

The GA-specific Th2 cells can cross the blood-brain barrier and enter the central nervous system (CNS).[5][6] Within the CNS, these cells are reactivated upon encountering myelin antigens presented by local APCs, a phenomenon known as cross-reactivity. This reactivation leads to the local release of anti-inflammatory cytokines in a process termed "bystander suppression."[2][3][5][6][7][8] These cytokines create an anti-inflammatory milieu that suppresses the activity of pathogenic, myelin-reactive T cells, regardless of their specific antigen.

Effects on Innate Immune Cells

Glatiramer acetate also exerts significant effects on cells of the innate immune system, particularly monocytes and dendritic cells (DCs), which are key APCs.

Induction of Type II (M2) Monocytes

Treatment with GA promotes the differentiation of monocytes into an anti-inflammatory "type II" or M2 phenotype.[2] These M2 monocytes are characterized by reduced production of pro-inflammatory cytokines and enhanced phagocytic activity.

Modulation of Dendritic Cell Function

GA modulates the function of dendritic cells, leading to an increase in the secretion of the anti-inflammatory cytokine IL-10. This alteration in DC function contributes to the overall shift towards an anti-inflammatory immune response.

Signaling Pathways Modulated by Glatiramer Acetate

Glatiramer acetate influences several intracellular signaling pathways to exert its immunomodulatory effects.

Inhibition of the TRIF-Dependent Signaling Pathway

GA has been shown to inhibit the Toll/IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway in APCs.[2][5] This pathway is crucial for the production of type I interferons (IFN-β) and other pro-inflammatory mediators. By inhibiting this pathway, GA reduces the activation of IFN regulatory factor 3 (IRF3) and activating transcription factor 2 (ATF-2), leading to decreased production of IFN-β and a subsequent reduction in pro-inflammatory cytokine signaling.[5]

Th2 Cell Differentiation Pathway

The induction of a Th2-biased immune response is a hallmark of GA therapy. While the complete signaling cascade is complex and involves multiple inputs, the interaction of GA-loaded APCs with naive T cells is the initiating event. This interaction promotes the expression of GATA3, the master transcription factor for Th2 differentiation, leading to the production of Th2-associated cytokines.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of glatiramer acetate.

Table 1: Pharmacokinetic Parameters of Glatiramer Acetate

| Parameter | Value | Reference |

| Cmax | 69 to 126 ng/mL (in 7 of 9 healthy volunteers after 60 mg subcutaneous dose) | [9] |

| Tmax | 15 to 30 minutes | [9] |

| Bioavailability | Minimal systemic bioavailability | [9] |

| Metabolism | Rapidly hydrolyzed locally in subcutaneous tissues | [9] |

| Elimination | Primarily through urine | [9] |

Table 2: Modulation of Cytokine Levels by Glatiramer Acetate

| Cytokine | Effect | Cell Type/Compartment | Quantitative Change | Reference |

| IFN-γ | Decrease | Serum & PBMC supernatants | Significant reduction in responders | [10][11] |

| TNF-α | Decrease | Monocytes | Significant reduction in responders | [1][11] |

| IL-2 | Decrease | CD4+ and CD8+ T cells | Significant reduction in responders at 12, 18, and 24 months | [10] |

| IL-4 | Increase | PBMC supernatants | Significant increase in responders at 6 months | [11] |

| IL-5 | Increase | GA-specific T-cell lines | Significant increase on-treatment | [12] |

| IL-10 | Increase | Monocytes | Enhanced production | [1] |

| IL-13 | Increase | GA-specific T-cell lines | Promoted secretion | [7] |

| BDNF | Increase | Serum and CSF | Reversal of reduced levels in MS patients | [1][10][13][14] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the biological effects of glatiramer acetate. These are generalized protocols and may require optimization for specific experimental conditions.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in biological samples (e.g., serum, cell culture supernatants) from GA-treated subjects.

Methodology:

-

Plate Coating: Coat 96-well microplates with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known cytokine concentrations and experimental samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plates and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plates and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plates and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the experimental samples.[15][16]

Enzyme-Linked Immunospot (ELISPOT) Assay for Single-Cell Cytokine Secretion

Objective: To quantify the frequency of cytokine-secreting cells (e.g., GA-specific T cells) at the single-cell level.

Methodology:

-

Plate Preparation: Coat ELISPOT plates with a capture antibody for the cytokine of interest and incubate overnight at 4°C.

-

Cell Plating: Wash the plates and add a known number of cells (e.g., PBMCs) to each well.

-

Cell Stimulation: Stimulate the cells with the relevant antigen (e.g., GA) or mitogen (positive control) and incubate for a specified period (e.g., 24-48 hours) in a CO2 incubator.

-

Cell Removal: Wash the plates to remove the cells, leaving behind the secreted cytokine captured by the antibody on the membrane.

-

Detection: Add a biotinylated detection antibody, followed by an enzyme-linked streptavidin conjugate.

-

Spot Development: Add a precipitating substrate that forms a colored spot at the site of cytokine secretion.

-

Plate Reading and Analysis: Allow the spots to develop, then wash and dry the plate. Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.[7][12][17][18][19]

Gene Expression Profiling using Microarray Analysis

Objective: To investigate the global changes in gene expression in immune cells (e.g., monocytes, PBMCs) in response to GA treatment.[4][20]

Methodology:

-

Cell Isolation: Isolate the desired immune cell population from peripheral blood of MS patients before and at various time points after initiating GA therapy.

-

RNA Extraction: Extract total RNA from the isolated cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.

-

Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.

-

Scanning: Scan the microarray chip to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.

-

Data Analysis: Normalize the raw data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in response to GA treatment.

-

Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify the biological pathways and functions that are most significantly affected by GA.[4][20]

Conclusion

Glatiramer acetate is an immunomodulatory agent with a complex and multifaceted mechanism of action that extends beyond simple antigen mimicry. Its primary interaction with MHC class II molecules initiates a cascade of events that lead to a profound shift in the immune response from a pro-inflammatory to an anti-inflammatory and regulatory state. The induction of Th2 and Treg cells, the phenomenon of bystander suppression, and the modulation of innate immune cell function collectively contribute to its therapeutic efficacy in multiple sclerosis. Further research into the intricate signaling pathways and molecular interactions of glatiramer acetate will continue to enhance our understanding of this important therapeutic agent and may open new avenues for its application in other autoimmune and inflammatory disorders.

References

- 1. Glatiramer Acetate in the Treatment of Multiple Sclerosis: Emerging Concepts Regarding its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glatiramer acetate treatment negatively regulates type I interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glatiramer acetate (Copaxone®) induces degenerate, Th2-polarized immune responses in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene expression analysis reveals functional pathways of glatiramer acetate activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Evolving Mechanisms of Action of Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]

- 7. researchgate.net [researchgate.net]

- 8. Bystander suppression of experimental autoimmune encephalomyelitis by T cell lines and clones of the Th2 type induced by copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glatiramer - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effect of glatiramer acetate (Copaxone) on the immunophenotypic and cytokine profile and BDNF production in multiple sclerosis: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predictive cytokine biomarkers of clinical response to glatiramer acetate therapy in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 13. Lower brain-derived neurotrophic factor in serum of relapsing remitting MS: reversal by glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glatiramer acetate-reactive T cells produce brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mabtech.com [mabtech.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. Glatiramer acetate treatment effects on gene expression in monocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Tetrathiomolybdate (Coprexa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrathiomolybdate (formerly known under the brand name Coprexa) is a potent, orally administered copper-chelating agent. Initially developed for the treatment of Wilson's disease, a genetic disorder characterized by copper overload, its mechanism of action has prompted investigations into its therapeutic potential for a range of other conditions, including fibrotic diseases and various cancers. This document provides an in-depth technical overview of the existing literature on tetrathiomolybdate, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.

Tetrathiomolybdate exerts its primary effect by forming a stable tripartite complex with copper and albumin in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion.[1] This targeted depletion of bioavailable copper interferes with copper-dependent physiological and pathological processes, including angiogenesis, fibrosis, and inflammation.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating the efficacy and safety of tetrathiomolybdate in various conditions.

Wilson's Disease

| Trial Identifier/Reference | Phase | Number of Patients | Treatment Regimen | Key Efficacy Outcomes | Key Safety/Tolerability Findings |

| Brewer et al. | Open-label | 33 | Tetrathiomolybdate for 8 weeks, followed by zinc maintenance | Neurological deterioration observed in only 1 of 33 patients during initial treatment.[2] Good to excellent neurological recovery in most patients during long-term follow-up.[2] | Reversible anemia in one patient.[2] |

| Double-blind, controlled study[3][4] | II | 48 | Tetrathiomolybdate + Zinc vs. Trientine + Zinc for 8 weeks | Neurological deterioration in 1 of 25 patients in the tetrathiomolybdate arm, compared to 6 of 23 in the trientine arm (p<0.05).[3][4] | Anemia and/or leukopenia in 3 patients, and elevated transaminases in 4 patients in the tetrathiomolybdate group.[3][4] |

| NCT02273596[5] | II | 28 | Bis-choline tetrathiomolybdate (WTX101) | 71% of patients met the primary endpoint for treatment success at 24 weeks.[5] Mean corrected non-ceruloplasmin-bound copper (NCC) was reduced by 72% from baseline.[5] | No cases of drug-related paradoxical neurological worsening. Reversible increases in liver enzymes in 39% of patients at higher doses.[5] 11 serious adverse events were reported in 7 patients, with 4 possibly or probably related to the study drug.[5] |

Oncology

| Trial Identifier/Reference | Cancer Type | Phase | Number of Patients | Treatment Regimen | Key Efficacy Outcomes | Key Safety/Tolerability Findings |

| Phase II Study[6] | Advanced Kidney Cancer | II | 15 | Tetrathiomolybdate monotherapy | 4 of 8 evaluable patients had stable disease with a median duration of 34.5 weeks.[6] 6-month progression-free survival was 31%.[6] | Generally well-tolerated; mild fatigue and sulfurous eructation were common.[6] |

| Phase II Study[7][8] | High-Risk Breast Cancer | II | 75 | Tetrathiomolybdate to maintain ceruloplasmin levels between 8-16 mg/dl | At a median follow-up of 6.9 years, the event-free survival (EFS) was 75.6%.[7] For patients with triple-negative breast cancer (TNBC), the progression-free survival (PFS) was 79.2%.[7] | Well-tolerated. Grade 3/4 toxicities included reversible neutropenia (2.3%), febrile neutropenia (0.04%), and fatigue (0.2%).[7] |

| Pilot Trial[9] | Metastatic Colorectal Cancer | Pilot | 24 | Tetrathiomolybdate in combination with IFL chemotherapy | Overall response rate of 25%.[9] Median time to progression was 5.6 months.[9] | The combination was well-tolerated, and the dose intensity of IFL was maintained.[9] |

Idiopathic Pulmonary Fibrosis (IPF)

| Trial Identifier/Reference | Phase | Number of Patients | Primary Endpoint | Key Findings |

| NCT00189176[10][11] | I/II | Not specified | Safety | A Phase I/II clinical trial demonstrated the efficacy of tetrathiomolybdate in patients with IPF, leading to Orphan Drug status for this indication.[12] |

Experimental Protocols

Superoxide Dismutase (SOD1) Activity Assay

This protocol is a composite based on methodologies described in the literature for determining SOD1 activity in cell lysates, often in the context of tetrathiomolybdate treatment.[13][14][15][16][17]

1. Reagents and Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagent for protein quantification

-

SOD assay kit (utilizing a water-soluble tetrazolium salt, WST-1, or similar)

-

Xanthine oxidase

-

Hypoxanthine (or xanthine)

-

SOD standard (e.g., bovine Cu/Zn-SOD)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

2. Procedure:

-

Sample Preparation:

-

Treat cells with tetrathiomolybdate at desired concentrations and for the specified duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a Bradford assay.

-

-

Assay Performance:

-

Prepare a standard curve using the provided SOD standard.

-

In a 96-well plate, add samples (cell lysates), standards, and blanks in duplicate or triplicate.

-

Add the working solution containing the WST-1 substrate to all wells.

-

Initiate the reaction by adding the enzyme solution (xanthine oxidase) to all wells except the blanks.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the superoxide-mediated reaction for each sample and standard.

-

Generate a standard curve by plotting the percentage of inhibition against the SOD standard concentrations.

-

Determine the SOD activity in the samples by interpolating their percentage of inhibition on the standard curve.

-

In Vivo Matrigel Plug Angiogenesis Assay

This protocol provides a general framework for assessing in vivo angiogenesis, a process inhibited by tetrathiomolybdate. It is based on standard methodologies.[18][19][20][21][22]

1. Reagents and Materials:

-

Matrigel basement membrane matrix

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

Heparin

-

Anesthetic agent for mice

-

Syringes and needles

-

Surgical tools for plug excision

-

Hemoglobin quantification kit

-

Histology reagents (formalin, paraffin, hematoxylin and eosin stain)

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

2. Procedure:

-

Preparation of Matrigel Mixture:

-

Thaw Matrigel on ice.

-

On ice, mix Matrigel with the desired concentration of a pro-angiogenic factor (e.g., bFGF) and heparin. For control plugs, omit the pro-angiogenic factor.

-

If testing the inhibitory effect of tetrathiomolybdate, it can be administered systemically to the animals or incorporated directly into the Matrigel.

-

-

Injection:

-

Anesthetize the mice.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

-

Plug Excision and Analysis:

-

After a predetermined period (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

-

Quantitative Analysis: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay to quantify blood vessel formation.

-

Qualitative and Semi-Quantitative Analysis: Fix the remaining portion of the plug in formalin, embed in paraffin, and section for histological analysis. Stain sections with hematoxylin and eosin to visualize cellular infiltration and perform immunohistochemistry with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

-

Signaling Pathways and Mechanisms of Action

Copper Chelation and Systemic Depletion

Tetrathiomolybdate's fundamental mechanism is the chelation of copper. It forms a stable, biologically inert tripartite complex with copper and albumin in the bloodstream. This action has two main consequences: it prevents the intestinal absorption of copper and sequesters free copper in the circulation, thereby reducing the amount of copper available for cellular uptake and utilization by copper-dependent enzymes and signaling pathways.[1]

References

- 1. Ammonium Tetrathiomolybdate|Copper Chelator|CAS 15060-55-6 [benchchem.com]

- 2. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A pilot trial of the anti-angiogenic copper lowering agent tetrathiomolybdate in combination with irinotecan, 5-flurouracil, and leucovorin for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. meddatax.com [meddatax.com]

- 12. Tetrathiomolybdate, a copper chelator for the treatment of Wilson disease, pulmonary fibrosis and other indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. UC Davis - Superoxide Dismutase [protocols.io]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Toxicity Profile of Olanzapine (Zyprexa)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. Consult with a qualified healthcare professional for any health concerns or before making any decisions related to medication.

Introduction

Olanzapine, marketed under the brand name Zyprexa among others, is a second-generation (atypical) antipsychotic agent.[1] It is primarily indicated for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is believed to be mediated through a combination of dopamine and serotonin receptor antagonism.[2][3] While effective, olanzapine is associated with a distinct safety and toxicity profile that requires careful management and monitoring. This guide provides a comprehensive overview of the non-clinical and clinical safety data, toxicological findings, and the mechanistic basis for its adverse effects.

Pharmacokinetics and Metabolism

Olanzapine is well-absorbed after oral administration, reaching peak plasma concentrations in approximately 6 hours.[4] It undergoes extensive first-pass metabolism, with about 40% of the dose being metabolized before entering systemic circulation.[4] The drug is highly protein-bound (93%), primarily to albumin and alpha-1 acid glycoprotein.[2][4]

The metabolism of olanzapine is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP1A2 and, to a lesser extent, CYP2D6.[1] The main metabolic pathways are direct glucuronidation and oxidation.[5] Its elimination half-life is approximately 30 hours, ranging from 21 to 54 hours.[2][4] About 57% of the dose is excreted in the urine and 30% in the feces, with only 7% as the unchanged drug.[2][4] Factors such as smoking (induces CYP1A2), gender, and co-administration of CYP1A2 inhibitors (e.g., fluvoxamine) or inducers (e.g., carbamazepine) can significantly alter olanzapine clearance.[1][5]

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of olanzapine has been evaluated in several animal species.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 177 mg/kg | [6] |

| Rat | Inhalation (4h) | > 0.88 mg/l | [6] |

| Rabbit | Dermal | > 200 mg/kg | [6] |

Chronic Toxicity

Repeat-dose toxicity studies have been conducted in rats and dogs. In a 90-day oral gavage study in rats, findings included lower body weight gains and changes in hematological and clinical chemistry parameters at higher doses.[7] Minimal centrilobular hepatocellular hypertrophy was observed in male rats at 200 mg/kg/day, leading to a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg/day for males and 200 mg/kg/day for females in that particular study.[7] Long-term studies in rats have also shown that olanzapine can induce weight gain and histological changes in adipose and liver tissues.

Carcinogenicity and Mutagenicity

Oral carcinogenicity studies were conducted in mice and rats. An increase in mammary gland neoplasms was observed in rodents, which is considered to be prolactin-mediated, as olanzapine has been shown to elevate serum prolactin levels in these species. Olanzapine was not found to be mutagenic in a battery of standard genotoxicity tests.

Reproductive and Developmental Toxicity

Reproductive toxicity studies have been conducted for olanzapine. No teratogenic effects were observed, though some developmental toxicity, such as decreased fetal body weight, was noted at maternally toxic doses.

Clinical Safety and Tolerability

Common and Serious Adverse Events

The clinical safety of olanzapine has been evaluated in numerous clinical trials. The most frequently reported adverse events are summarized below.

| Adverse Event | Frequency | References |

| Weight Gain | Very Common (>10%) | [1][3][8] |

| Somnolence | Very Common (>10%) | [3][8] |

| Increased Appetite | Common (1-10%) | [3][8] |

| Dry Mouth | Common (1-10%) | [3][8] |

| Dizziness | Common (1-10%) | [1][3] |

| Constipation | Common (1-10%) | [1][3] |

| Orthostatic Hypotension | Common (1-10%) | [3] |

| Akathisia | Common (1-10%) | [1] |

| Elevated Prolactin Levels | Common (1-10%) | [1] |

| Elevated Liver Enzymes | Common (1-10%) | [9] |

| Hyperglycemia/Diabetes Mellitus | Uncommon (0.1-1%) | [1][3] |

| Neuroleptic Malignant Syndrome | Rare (<0.1%) | [3] |

| Tardive Dyskinesia | Rare (<0.1%) | [1][3] |

| Seizures | Rare (<0.1%) | [3][8] |

| Severe Allergic Reactions (e.g., DRESS) | Rare (<0.1%) | [3] |

Metabolic Effects

Metabolic adverse effects are a significant concern with olanzapine treatment. These include weight gain, dyslipidemia (elevated triglycerides and cholesterol), and hyperglycemia, which can lead to new-onset type 2 diabetes mellitus.[1][3][8] Weight gain can be substantial and is often associated with an increased appetite.[1][3] Monitoring of weight, waist circumference, fasting plasma glucose, and a lipid panel is recommended at baseline and periodically during treatment.

Cardiovascular Effects

Olanzapine can cause orthostatic hypotension, particularly at the beginning of treatment.[3] It is also associated with a potential for QTc interval prolongation, although the risk is generally considered to be lower than with some other antipsychotics.[10] Tachycardia is also a common finding in overdose situations.[11]

Neurological Effects

Extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia, can occur with olanzapine, but the incidence is generally lower than with first-generation antipsychotics.[1][9] Tardive dyskinesia, a potentially irreversible movement disorder, is a rare but serious risk.[1][3] Neuroleptic Malignant Syndrome (NMS), a life-threatening neurological emergency, has also been reported.[3]

Overdose and Acute Toxicity

In cases of acute overdose, the most common symptoms are central nervous system depression (ranging from somnolence to coma), tachycardia, hypotension, and anticholinergic effects.[11] Miosis (constriction of the pupil) has also been reported.[11] Management of olanzapine overdose is primarily supportive, as there is no specific antidote.[10]

Mechanistic Basis of Adverse Effects

The diverse pharmacological actions of olanzapine contribute to its side effect profile.

Caption: Olanzapine's antagonism of various receptors and associated adverse effects.

Experimental Protocols

Preclinical Chronic Oral Toxicity Study (Rodent Model)

Caption: Workflow for a representative 90-day oral toxicity study in rats.

-

Objective: To assess the potential toxicity of olanzapine following repeated oral administration in rats for 90 days.

-

Test System: Wistar rats, typically 50 of each sex, are randomized into four groups (control, low-dose, mid-dose, and high-dose).

-

Dosing: Olanzapine is administered daily via oral gavage. The control group receives the vehicle (e.g., 1% Tween 80 solution).

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.

Clinical Trial for Metabolic Effects Assessment

Caption: Workflow for a clinical trial assessing olanzapine's metabolic effects.

-

Objective: To evaluate the effects of olanzapine on metabolic parameters in human subjects.

-

Study Design: A randomized, double-blind, placebo-controlled trial. A crossover design may be used for short-term studies.

-

Participants: Healthy volunteers or patients with schizophrenia or bipolar disorder.

-

Intervention: Participants receive a fixed daily dose of olanzapine or a matching placebo for a specified duration (e.g., 3 days to several months).

-

Assessments:

-

Baseline: Body weight, Body Mass Index (BMI), waist circumference, fasting plasma glucose, insulin, HbA1c, and a full lipid panel are measured. An oral glucose tolerance test (OGTT) may also be performed.

-

During Treatment: Regular monitoring for adverse events, vital signs, and changes in weight.

-

Endpoint: Baseline assessments are repeated at the end of the treatment period to determine changes in metabolic parameters.

-

-

Statistical Analysis: Changes from baseline in the olanzapine group are compared to the placebo group using appropriate statistical methods.

Conclusion

Olanzapine is an effective antipsychotic medication with a complex safety and toxicity profile dominated by metabolic disturbances. A thorough understanding of its pharmacokinetics, mechanisms of action, and potential for adverse effects is crucial for its safe and effective use in clinical practice and for guiding future drug development efforts. Both non-clinical and clinical studies have extensively characterized its safety profile, providing a robust dataset for risk-benefit assessment. Ongoing research continues to explore strategies to mitigate the metabolic toxicity associated with olanzapine.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of olanzapine compared with other antipsychotics in the treatment of elderly patients with schizophrenia: a naturalistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psypost.org [psypost.org]

- 5. droracle.ai [droracle.ai]

- 6. ema.europa.eu [ema.europa.eu]

- 7. A Double Blind, Placebo-Controlled, Randomized Crossover Study of the Acute Metabolic Effects of Olanzapine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Olanzapine-induced liver injury in mice: aggravation by high-fat diet and protection with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Olanzapine: preclinical pharmacology and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Coprexa pharmacokinetics and pharmacodynamics

An extensive search for the drug "Coprexa" has yielded no results in publicly available scientific and medical literature. This suggests that "this compound" may be a fictional or internal codename for a compound not yet disclosed in public domains, or a misspelling of an existing medication.

To fulfill the request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of a drug, a valid and recognized drug name is required. Please verify the spelling of "this compound" or provide an alternative, publicly recognized drug name. Once a valid drug is identified, a comprehensive guide can be compiled, including:

-

Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion parameters presented in clear, tabular format.

-

Pharmacodynamic Data: Dose-response relationships, receptor binding affinities, and effects on biological systems, also summarized in tables.

-

Experimental Protocols: Detailed methodologies for key pharmacokinetic and pharmacodynamic studies.

-

Visualizations: Graphviz diagrams illustrating relevant signaling pathways and experimental workflows, adhering to the specified formatting and color contrast rules.

Awaiting a valid drug name to proceed with generating the requested technical guide.

Technical Guide: Physicochemical Properties of Olanzapine

Disclaimer: The following technical guide on solubility and stability has been compiled for Olanzapine. The initially requested substance, "Coprexa," is not a recognized pharmaceutical compound. Olanzapine, a widely used atypical antipsychotic, has been selected as a representative molecule to fulfill the detailed requirements of this request.

This document provides an in-depth overview of the solubility and stability of Olanzapine, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Olanzapine Solubility Profile

Olanzapine is a yellow crystalline solid that is practically insoluble in water but soluble in certain organic solvents and acidic aqueous solutions.[1][2] Its solubility is highly dependent on the pH of the medium.

The following table summarizes the solubility of Olanzapine in various solvents.

| Solvent System | Temperature | Solubility | Reference |

| Purified Water | Not Specified | < 0.1 mg/mL | [2] |

| 0.1N Hydrochloric Acid | Not Specified | ~20 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~16 mg/mL | [3] |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | [3] |

| Ethanol | Not Specified | ~1 mg/mL | [3] |

| 1:1 DMSO:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [3] |

This protocol outlines a standard procedure for determining the equilibrium solubility of Olanzapine.

-

Preparation: An excess amount of solid Olanzapine is added to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, 0.1N HCl).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection & Preparation: After agitation, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: The filtrate is then diluted appropriately with a suitable mobile phase. The concentration of dissolved Olanzapine is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Analysis: The solubility is reported in units such as mg/mL or µg/mL for each solvent system.

The following diagram illustrates the general workflow for determining the solubility of a compound like Olanzapine.

Caption: Experimental workflow for shake-flask solubility determination.

Olanzapine Stability Profile

Olanzapine is sensitive to oxidation, temperature, and moisture, while being relatively stable under hydrolytic (acidic/alkaline) and photolytic stress conditions.[5][6]

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[7]

| Stress Condition | Observations | Reference |

| Acid Hydrolysis (e.g., 0.1N HCl, 60°C) | Largely stable; minimal degradation observed. | [5] |

| Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) | Largely stable; minimal degradation observed. | [5] |

| Oxidative (e.g., 3-30% H₂O₂, RT) | Significant degradation; formation of multiple oxidative products. | [8] |

| Thermal (e.g., 105°C, dry heat) | Degradation is temperature and moisture dependent. | [5][6] |

| Photolytic (ICH Q1B) | Almost completely stable. | [5] |

Oxidative stress is the primary pathway for Olanzapine degradation. Key degradation products identified in forced studies include:

-

2-methyl-5,10-dihydro-4H-thieno[2,3-b][3][9]benzodiazepine-4-one[5][6]

-

(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[8]

-

(Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[8]

The following diagram illustrates a simplified proposed pathway for the oxidative degradation of Olanzapine.

Caption: Simplified oxidative degradation pathway of Olanzapine.

This protocol describes a typical stability-indicating HPLC method for analyzing Olanzapine and its degradation products, as mandated by ICH guidelines.[7][10]

-

Forced Degradation Sample Preparation:

-

Acid/Base Hydrolysis: Dissolve Olanzapine in methanol, add 1N HCl or 1N NaOH, and reflux for a specified time (e.g., 6 hours).[10] Neutralize the solution before dilution.

-

Oxidation: Dissolve Olanzapine in methanol and add 3% H₂O₂. Keep at room temperature for a specified duration.[10]

-

Thermal: Expose solid Olanzapine to dry heat (e.g., 105°C) for 6 hours.[11] Dissolve the stressed powder for analysis.

-

-

Chromatographic System:

-

Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[7][11]

-

Mobile Phase: A mixture of an aqueous buffer and organic solvents. A common example is potassium dihydrogen phosphate buffer (pH 4.0), acetonitrile, and methanol in a 55:40:5 (v/v/v) ratio.[7]

-

Detection: UV detection at a wavelength where both the parent drug and degradation products have absorbance, such as 226 nm or 227 nm.[3][7][11]

-

-

Analysis: Inject the prepared samples (unstressed control and stressed) into the HPLC system.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. The key requirement is that the method can resolve the peak of the intact Olanzapine from the peaks of all degradation products, demonstrating its stability-indicating nature.

Mechanism of Action & Signaling

The antipsychotic effect of Olanzapine is believed to be mediated through its antagonism of dopamine and serotonin receptors.[12][13] It has a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors.

Olanzapine acts as an antagonist at the following key receptors: